d BET6; d-BET6 -

d BET6; d-BET6

Catalog Number: EVT-12639532
CAS Number:
Molecular Formula: C42H45ClN8O7S
Molecular Weight: 841.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

d-BET6 is a novel chemical compound classified as a degrader of Bromodomain and Extra-Terminal (BET) proteins, particularly targeting the BRD4 protein. It is synthesized using Proteolysis Targeting Chimera (PROTAC) technology, which allows for the selective degradation of specific proteins within cells. d-BET6 has been shown to exhibit potent anti-proliferative effects in various cancer cell lines, making it a significant tool in cancer research and potential therapeutic applications.

Source and Classification

d-BET6 is derived from the optimization of earlier BET inhibitors, particularly d-BET1. It belongs to a class of compounds known as PROTACs, which are bifunctional small molecules that promote the ubiquitination and subsequent degradation of target proteins by the proteasome. The compound is characterized by its ability to induce selective degradation of BET proteins, leading to altered gene expression profiles associated with oncogenesis .

Synthesis Analysis

Methods and Technical Details

The synthesis of d-BET6 involves several key steps:

  1. Formation of the Core Structure: The compound is built around a phthalimide moiety, which serves as a ligand for the E3 ubiquitin ligase cereblon.
  2. Linking with BET Inhibitor: A BET inhibitor (derived from JQ1) is chemically linked to the phthalimide moiety, creating a bifunctional molecule capable of recruiting the E3 ligase to the target protein.
  3. Optimization: The synthesis process has undergone optimization to enhance cellular permeability and potency compared to its predecessors like d-BET1 .

The resulting compound exhibits improved pharmacological properties, allowing for effective degradation of BET proteins at sub-nanomolar concentrations.

Molecular Structure Analysis

Structure and Data

The molecular structure of d-BET6 can be represented as follows:

  • Chemical Formula: C₁₈H₁₉N₃O₃
  • CAS Number: 1950634-92-0

The structure features:

  • A phthalimide group that facilitates binding to cereblon.
  • A BET inhibitor moiety that targets BRD4.

Detailed structural characterization can be achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming the integrity and purity of the synthesized compound .

Chemical Reactions Analysis

Reactions and Technical Details

d-BET6 operates through a mechanism involving:

  1. Binding: The compound binds to BRD4, displacing it from chromatin.
  2. Recruitment: The phthalimide moiety recruits cereblon, facilitating ubiquitination of BRD4.
  3. Degradation: Ubiquitinated BRD4 is subsequently recognized by the proteasome for degradation.

This process leads to a significant reduction in BRD4 levels within cells, impacting transcriptional regulation and cellular proliferation .

Mechanism of Action

Process and Data

The mechanism of action for d-BET6 involves:

  1. Target Engagement: d-BET6 binds with high affinity to BRD4.
  2. Ubiquitination: The recruitment of cereblon leads to ubiquitination of BRD4.
  3. Proteasomal Degradation: The ubiquitinated protein is directed to the proteasome for degradation.

Studies have shown that treatment with d-BET6 results in downregulation of thousands of mRNAs, indicating a broad impact on gene expression and cellular function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form at room temperature.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light.
  • Reactivity: Engages specifically with BET proteins without significant off-target effects.

Characterization methods such as Differential Scanning Calorimetry (DSC) can be employed to assess thermal stability, while solubility tests can evaluate its behavior in various solvents .

Applications

Scientific Uses

d-BET6 has several promising applications in scientific research:

  1. Cancer Research: It serves as a potent tool for studying the role of BET proteins in cancer cell proliferation and survival.
  2. Therapeutic Development: Due to its ability to degrade oncogenic proteins selectively, it holds potential for developing new cancer therapies.
  3. Molecular Biology Studies: Used in exploring transcriptional regulation mechanisms influenced by BET proteins.
Introduction to dBET6 as a BET-Targeting PROTAC

PROTAC Technology and Targeted Protein Degradation Paradigm

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the ubiquitin-proteasome system (UPS) to degrade disease-causing proteins. Unlike traditional inhibitors that block protein activity through occupancy-driven mechanisms, PROTACs operate via an event-driven process:

  • Bifunctional Design: A typical PROTAC consists of three elements—a target protein ligand, an E3 ubiquitin ligase ligand (commonly VHL or CRBN), and a chemical linker facilitating ternary complex formation [1] [3].
  • Catalytic Mechanism: Once the PROTAC brings the target protein and E3 ligase into proximity, the target is polyubiquitinated and degraded by the 26S proteasome. The PROTAC is then recycled, enabling sub-stoichiometric activity (one PROTAC molecule can degrade multiple target proteins) [3] [8].
  • Advantages Over Inhibitors: PROTACs overcome limitations of conventional inhibitors, including target overexpression, mutation-driven resistance, and incomplete inhibition of non-enzymatic functions. This is particularly valuable for "undruggable" targets lacking enzymatic pockets [1] [6].

Table 1: Key Components of PROTAC Design

ComponentRoleExamples in dBET6
Target LigandBinds protein of interest (POI)JQ1 (BET inhibitor)
E3 LigandRecruits ubiquitin ligase machineryCRBN (Cereblon)-binding pomalidomide derivative
LinkerConnects ligands; optimizes ternary complexPiperazine-diethylacetamide spacer

BET Protein Family as Epigenetic Regulators in Disease Pathogenesis

Bromodomain and extra-terminal (BET) proteins (BRD2, BRD3, BRD4, BRDT) are epigenetic "readers" that recognize acetylated lysine residues on histones and transcription factors. They regulate gene expression by recruiting transcriptional complexes:

  • Oncogenic Drivers: BRD4, the most studied BET member, controls oncogenes like MYC and BCL2. In acute myeloid leukemia (AML) and multiple myeloma, BRD4 overexpression sustains cancer cell proliferation and survival [1] [6] [7].
  • Role in Inflammation: BET proteins activate NF-κB and cGAS-STING pathways, driving neuroinflammation in retinal degeneration and neurodegenerative diseases [2] [10].
  • Therapeutic Challenge: High structural homology among BET bromodomains complicates selective inhibition. Conventional BET inhibitors (e.g., JQ1) suppress but do not eliminate protein function, often leading to compensatory overexpression and resistance [7] [9].

Table 2: BET Protein Functions and Disease Associations

ProteinKey FunctionsDisease Relevance
BRD2Transcriptional elongationT-cell acute lymphoblastic leukemia (T-ALL)
BRD3Chromatin remodelingPancreatic cancer
BRD4MYC stabilization, P-TEFb recruitmentAML, prostate cancer, TNBC
BRDTMeiotic regulationTestis-specific; limited cancer role

Rationale for Developing dBET6 in Oncological and Neurodegenerative Research

dBET6 was developed to address limitations of BET inhibitors through complete protein degradation:

  • Overcoming Resistance: In triple-negative breast cancer (TNBC), resistance to BET inhibitors correlates with BRD4 protein accumulation. dBET6 degrades BRD4 independent of its bromodomain function, circumventing this resistance [7].
  • Enhanced Potency: dBET6 exhibits an IC50 of 14 nM for BRD4 degradation—10-fold lower than early PROTACs like dBET1. This results from optimized linker chemistry improving cell permeability and ternary complex stability [4] [7].
  • Disease Scope Expansion: Beyond oncology, dBET6 degrades BET proteins in retinal cells, suppressing cGAS-STING-mediated inflammation in models of age-related macular degeneration (AMD) [2].
  • Mechanistic Insights: Structural studies reveal dBET6’s unique "intramolecular bivalent glue" action. It bridges BRD4’s BD1 and BD2 domains, inducing a conformational change that enhances DCAF16 E3 ligase recruitment—a feature absent in monomeric inhibitors [9].

Table 3: Comparison of BET-Directed Degraders

DegraderE3 LigaseDC50 (BRD4)Key ApplicationsNotable Features
dBET6CRBN14 nMT-ALL, TNBC, retinal degenerationOptimal cell permeability; overcomes inhibitor resistance
ARV-825CRBN~1 nMAMLHigh potency but poor oral bioavailability
MZ1VHL~100 nMProof-of-concept studiesFirst BET-selective degrader
IBG1DCAF160.15 nMExperimentalBivalent glue mechanism

Structural and Functional AdvancementsdBET6 integrates a JQ1-derived BET-binding motif linked to a CRBN-binding thalidomide analog via a piperazine-diethylacetamide spacer. This design:

  • Enables rapid and sustained degradation (≥80% BRD4 loss within 2–4 hours in leukemia cells) [4].
  • Shows tissue-penetrating capability, crossing the blood-retina barrier to degrade retinal BET proteins after intraperitoneal administration [2].
  • Serves as a template for "second-generation" PROTACs, including macrocyclic and covalent variants enhancing degradation efficiency [3] [7].

Properties

Product Name

d BET6; d-BET6

IUPAC Name

2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octyl]acetamide

Molecular Formula

C42H45ClN8O7S

Molecular Weight

841.4 g/mol

InChI

InChI=1S/C42H45ClN8O7S/c1-23-24(2)59-42-35(23)37(26-13-15-27(43)16-14-26)46-29(38-49-48-25(3)50(38)42)21-33(53)44-19-8-6-4-5-7-9-20-45-34(54)22-58-31-12-10-11-28-36(31)41(57)51(40(28)56)30-17-18-32(52)47-39(30)55/h10-16,29-30H,4-9,17-22H2,1-3H3,(H,44,53)(H,45,54)(H,47,52,55)

InChI Key

JGQPZPLJOBHHBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.